2-(Allylamino)-4-fluorobenzoic acid
Overview
Description
2-(Allylamino)-4-fluorobenzoic acid: is an organic compound with the molecular formula C10H10FNO2 It is a derivative of anthranilic acid, where the amino group is substituted with an allyl group and a fluorine atom is attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)-4-fluorobenzoic acid typically involves the following steps:
N-allylation: The starting material, 4-fluoroanthranilic acid, undergoes N-allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Allylamino)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-allyl-4-fluorobenzaldehyde or N-allyl-4-fluorobenzoic acid.
Reduction: Formation of N-allyl-4-fluoroaniline.
Substitution: Formation of various substituted anthranilic acids depending on the nucleophile used.
Scientific Research Applications
2-(Allylamino)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways involving anthranilic acid derivatives.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-fluorobenzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and metabolic stability, making it a valuable compound in drug design.
Comparison with Similar Compounds
4-fluoroanthranilic acid: Lacks the allyl group, making it less versatile in synthetic applications.
N-allylanthranilic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Uniqueness: 2-(Allylamino)-4-fluorobenzoic acid is unique due to the presence of both the allyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
128992-69-8 |
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Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-fluoro-2-(prop-2-enylamino)benzoic acid |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
InChI Key |
IXJOVYJNXHXTAF-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
Synonyms |
Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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